molecular formula C9H8BrN3OS B2533295 4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide CAS No. 2169633-18-3

4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide

Cat. No.: B2533295
CAS No.: 2169633-18-3
M. Wt: 286.15
InChI Key: IUXHXCNQMBGTCR-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (CAS 2296735-78-7) is a high-purity chemical compound with the molecular formula C9H8BrN3OS and a molecular weight of 286.15 g/mol . This reagent belongs to the class of thiophene carboxamides, which are highly attractive scaffolds in medicinal chemistry due to their versatile pharmacological properties . The molecular structure incorporates both a bromo-substituted thiophene ring and a 1-methyl-1H-pyrazole group, linked by a carboxamide bridge, making it a valuable intermediate for synthetic organic and pharmaceutical chemistry. Thiophene-carboxamide cores are recognized as promising structures in anticancer agent development. Research indicates that novel compounds featuring this scaffold demonstrate significant cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The bromine atom on the thiophene ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of structure-activity relationships and the development of more complex derivatives . This compound is intended for research applications only, including as a building block in drug discovery programs, a precursor for the synthesis of novel heterocyclic compounds, and for in vitro biological screening. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-(1-methylpyrazol-4-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3OS/c1-13-4-7(3-11-13)12-9(14)8-2-6(10)5-15-8/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXHXCNQMBGTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Formation of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Amidation: Finally, the brominated pyrazole and thiophene rings are coupled through an amidation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and alkyl halides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.

    Oxidation reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C13H14BrN3OS
  • Molecular Weight : 340.24 g/mol
  • Purity : ≥95%

The structure features a thiophene ring, a bromo substituent, and a pyrazole moiety, which are known for their diverse biological activities. The unique combination of these elements contributes to the compound's potential effectiveness in various applications.

Antimicrobial Properties

Research indicates that derivatives of thiophene and pyrazole compounds exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
CompoundMIC (μg/mL)Target Pathogen
4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide0.22 - 0.25Staphylococcus aureus
Other Derivative0.30Escherichia coli

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • In vitro Studies : The compound has demonstrated cytotoxic effects against human breast adenocarcinoma cell lines (e.g., MCF7) using the Sulforhodamine B assay.
CompoundIC50 (μM)Cell Line
This compound15MCF7

The results indicate that the compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound have been evaluated through various models:

  • COX Inhibition : It has shown selective inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound40%75%

These findings support its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • A study published in MDPI demonstrated its antimicrobial activity against both Gram-positive and Gram-negative bacteria, emphasizing its broad-spectrum efficacy .
  • Another case study focused on the anticancer properties, where the compound was tested against multiple cancer cell lines, showing promising results that warrant further investigation .
  • Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in disease pathways, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Activity Insights :

  • The position of bromine (C4 vs. C5 on thiophene) significantly impacts antibacterial efficacy. For instance, 5-bromo derivatives exhibit stronger activity against Gram-negative strains like E. coli and A. baumannii .
  • Anticancer activity is potentiated by bulky substituents, such as the 2,4-dichlorobenzyl group in thiazole-containing analogues, which showed IC50 values of 2.1 µM against HeLa cells .

Computational and Structural Analysis

Density functional theory (DFT) studies on related compounds, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, reveal critical electronic properties:

  • Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (≈4.5 eV) indicates moderate reactivity, suitable for interactions with bacterial enzymes or cellular targets .
  • Chemical Hardness (η) : Higher η values (≈2.25 eV) in brominated thiophenes suggest stability against electrophilic attacks, aligning with their resistance to hydrolysis during synthesis .
  • Molecular Electrostatic Potential (MESP): Negative potentials localized on the thiophene sulfur and carbonyl oxygen facilitate hydrogen bonding with biological targets .

Biological Activity

4-Bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties, supported by recent research findings.

The molecular formula of this compound is C9H8BrN3OSC_9H_8BrN_3OS with a molecular weight of approximately 243.12 g/mol. Its structure features a thiophene ring substituted with a bromine atom and a pyrazole moiety, which is known to enhance biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to thiophene derivatives. For instance, research on N-(4-methylpyridin-2-yl)thiophene-2-carboxamides showed significant activity against extended-spectrum beta-lactamase (ESBL)-producing strains of Escherichia coli .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundZone of Inhibition (mm) at 50 mgMIC (mg/mL)MBC (mg/mL)
4a13 ± 20.51.0
4c15 ± 20.30.6
Control---

The results indicated that compounds like 4a and 4c exhibited the highest zones of inhibition, suggesting their potential as effective antibacterial agents against resistant bacterial strains .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. For example, several studies have reported that pyrazole-based compounds demonstrate significant cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

In vitro studies have shown that certain pyrazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development .

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, the binding interactions between these compounds and bacterial enzymes or cancer cell receptors can lead to inhibition of growth or cell death.

Case Study: Binding Affinity Analysis

A computational docking study indicated that the binding energy values for certain thiophene derivatives were significantly lower than those for standard drugs, suggesting stronger interactions with target proteins . This highlights the potential for optimizing these compounds for enhanced efficacy.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-bromo-N-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide?

Answer:
The synthesis typically involves cyclization and condensation reactions. Key steps include:

  • Thiophene-2-carboxamide core formation : Reacting thiophene-2-carbonyl chloride with 1-methyl-1H-pyrazol-4-amine under Schotten-Baumann conditions (amide coupling) .
  • Bromination : Introducing the bromo substituent at the 4-position of the thiophene ring using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄ under controlled temperatures (0–25°C) .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures ensures high purity .

Basic: How should researchers characterize this compound spectroscopically?

Answer:
Standard characterization combines:

  • ¹H/¹³C NMR : Identify protons and carbons in the thiophene (δ ~6.8–7.5 ppm), pyrazole (δ ~7.8–8.2 ppm), and amide (δ ~10.5 ppm) moieties. Coupling constants (e.g., J = 3–5 Hz for thiophene protons) confirm substitution patterns .
  • IR Spectroscopy : Key peaks include N-H stretch (~3250 cm⁻¹, amide), C=O stretch (~1660 cm⁻¹), and C-Br stretch (~560 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 313.98 for C₉H₈BrN₃OS) .

Basic: What crystallographic techniques resolve the compound’s structure?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL is standard:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .
  • Validation : Check R-factors (R₁ < 0.05), residual electron density (< 0.5 eÅ⁻³), and CIF files using checkCIF/PLATON .

Advanced: How to optimize heterocyclic ring formation during synthesis?

Answer:
Optimize reaction conditions for yield and selectivity:

  • Catalyst : Use CTAB (cetyltrimethylammonium bromide) as a phase-transfer catalyst in water, enhancing reactivity of hydrophobic intermediates .
  • Oxidizing Agents : Iodosobenzene (PhIO) promotes oxidative cyclization, critical for forming the pyrazole-thiophene linkage .
  • Temperature Control : Maintain 50–60°C during cyclization to avoid side reactions (e.g., over-bromination) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:
Focus on substituent variation and computational modeling:

  • Core Modifications : Replace bromo with Cl, CF₃, or NO₂ groups to study electronic effects. Vary the pyrazole’s N-methyl group to bulkier substituents (e.g., isopropyl) .
  • Docking Studies : Use AutoDock Vina to predict binding to targets like BTK (Bruton’s tyrosine kinase). Align analogs with known inhibitors (e.g., ibrutinib) to identify critical interactions .
  • Biological Assays : Test cytotoxicity (MTT assay) and selectivity (kinase profiling) to correlate structural changes with activity .

Advanced: How to resolve structural ambiguities in X-ray data (e.g., disorder)?

Answer:
Address challenges using SHELXL features:

  • Disordered Atoms : Split positions (PART指令) and refine occupancy parameters. Apply restraints (SIMU/DELU) to stabilize anisotropic displacement .
  • Hydrogen Bonding : Use DFIX instructions to constrain H-bond distances (e.g., N-H···O=C, ~2.8 Å). Validate via Mercury’s interaction maps .
  • Twinned Data : For non-merohedral twinning, apply TWIN/BASF commands. Verify with Hooft/Y statistics .

Advanced: How to analyze contradictions in biological activity data across studies?

Answer:
Systematically evaluate experimental variables:

  • Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times (24–72 hr), and concentrations (IC₅₀ vs. IC₉₀) .
  • Control Experiments : Verify purity (>95% by HPLC) and rule out off-target effects via siRNA knockdown or competitive binding assays .
  • Statistical Analysis : Use ANOVA to assess significance of discrepancies. Replicate studies in triplicate with blinded samples .

Advanced: What computational approaches predict biological targets for this compound?

Answer:
Combine in silico methods for target identification:

  • Pharmacophore Modeling : Generate models with Schrödinger’s Phase, focusing on hydrogen bond acceptors (amide O) and hydrophobic regions (bromothiophene) .
  • Molecular Dynamics (MD) : Simulate binding stability (10–100 ns trajectories) to kinases (e.g., EGFR, AKT) using GROMACS. Analyze RMSD/RMSF plots .
  • QSAR : Develop regression models (e.g., PLS regression) correlating substituent properties (Hammett σ, logP) with activity data .

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